N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
“N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Hydroxyethyl Intermediate: This step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate reagent to introduce the hydroxyethyl group.
Acylation Reaction: The hydroxyethyl intermediate is then reacted with thiophene-2-acetic acid or its derivatives under acylation conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of “N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide” involves its interaction with specific molecular targets. This could include:
Binding to Receptors: Interaction with cellular receptors to modulate biological pathways.
Enzyme Inhibition: Inhibition of specific enzymes to alter metabolic processes.
Signal Transduction: Modulation of signal transduction pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
“N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide” is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other heterocycles
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-18(2)13-7-5-12(6-8-13)15(19)11-17-16(20)10-14-4-3-9-21-14/h3-9,15,19H,10-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCUDTGESHCXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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